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Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults. A key

pathological feature of DR is increased vascular permeability and angiogenesis, largely driven

by the pro-angiogenic isoforms of vascular endothelial growth factor (VEGF). Sphinx31, a

potent and selective inhibitor of Serine-Arginine Rich Protein Kinase 1 (SRPK1), has emerged

as a promising therapeutic agent. SRPK1 regulates the splicing of VEGF, and its inhibition by

Sphinx31 can shift the balance from pro-angiogenic to anti-angiogenic VEGF isoforms, thereby

reducing retinal vascular leakage and pathological neovascularization.[1][2][3] These

application notes provide a summary of the key findings and detailed protocols for the use of

Sphinx31 in DR research.

Mechanism of Action
Sphinx31 exerts its therapeutic effect by inhibiting SRPK1, a key regulator of VEGF-A splicing.

[3] In diabetic conditions, hyperglycemia activates Protein Kinase C (PKC), which in turn

activates SRPK1.[3][4] Activated SRPK1 phosphorylates the splicing factor SRSF1

(Serine/Arginine-Rich Splicing Factor 1), leading to a shift in VEGF-A splicing towards the pro-

angiogenic VEGF-A165a isoform and a decrease in the anti-angiogenic VEGF-A165b isoform.

[4][5] This altered ratio contributes to increased retinal permeability and angiogenesis.

Sphinx31, by inhibiting SRPK1, prevents the phosphorylation of SRSF1, thereby promoting the
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production of the anti-angiogenic VEGF-A165b isoform and restoring the retinal barrier

integrity.[4][6]
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Caption: Sphinx31 mechanism of action in diabetic retinopathy.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Sphinx31
in diabetic retinopathy models.

Table 1: In Vitro Efficacy of Sphinx31
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Parameter Value Cell Type Condition Reference

SRPK1 IC50 5.9 nM -
In vitro kinase

assay
[7]

SRSF1

Phosphorylation

IC50

367.3 nM RPE cells - [6]

SRSF1 Nuclear

Localization
Reduced RPE cells

High Glucose

(HG)
[4]

RPE Monolayer

Admittance

Reversed HG-

induced increase

(P < 0.05)

RPE cells
High Glucose

(HG)
[3][4]

VEGF-A165a

mRNA

~60%

downregulation
HuCCA-1 cells

0.3-10 µM

Sphinx31
[7]

Table 2: In Vivo Efficacy of Sphinx31 in a Rodent Model of Diabetic Retinopathy

Parameter
Control
(Diabetic)

Sphinx31
Treated
(Diabetic)

Duration of
Treatment

Significanc
e

Reference

Retinal

Permeability

(10-4 cms-1)

12.67 ± 1.09 7.92 ± 1.65 7 days P < 0.01 [2]

Retinal

Permeability
Increased Stabilized 28 days P < 0.0001 [1][8]

Retinal

Thickness
Increased

Increase

blocked
28 days P < 0.05 [1][8]

Experimental Protocols
In Vitro Protocol: Assessment of RPE Cell Monolayer
Permeability
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This protocol is based on the methods described in the cited literature.[1]

1. Cell Culture:

Culture human Retinal Pigment Epithelial (RPE) cells to form a confluent monolayer on

transwell inserts.

2. Hyperglycemic and Hypoxic Conditions:

Expose the RPE cell monolayers to high glucose (HG) and hypoxic (Hx) conditions to mimic

the diabetic retinal environment.[1]

3. Treatment with Sphinx31:

Treat the cells with the desired concentration of Sphinx31 or a vehicle control.

4. Permeability Measurement (Electric Cell-Substrate Impedance Sensing - ECIS):

Use an ECIS system to continuously monitor the resistance of the RPE monolayer.

A decrease in resistance indicates an increase in permeability.

5. Data Analysis:

Compare the resistance measurements between the control and Sphinx31-treated groups to

determine the effect of Sphinx31 on RPE monolayer permeability.

In Vivo Protocol: Evaluation of Sphinx31 in a
Streptozotocin-Induced Diabetic Rat Model
This protocol is a synthesis of the methodologies reported in several studies.[1][2][4]
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Caption: Experimental workflow for in vivo evaluation of Sphinx31.

1. Induction of Type 1 Diabetes:
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Use male Norway Brown rats.

Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50

mg/kg to induce type 1 diabetes.[2]

Confirm hyperglycemia (blood glucose > 15 mmol/L) 48 hours post-injection.

2. Animal Grouping and Treatment:

Divide the animals into three groups:

Non-diabetic control

Diabetic control (receiving vehicle eye drops)

Diabetic treatment group (receiving Sphinx31 eye drops)

Administer topical eye drops (20 µL) of Sphinx31 (200 µg/mL) or vehicle control twice daily

for 28 days.[2][4]

3. Assessment of Retinal Permeability (Fluorescein Fundus Angiography - FFA):

Perform FFA weekly from day 0 to day 28.[1]

Anesthetize the animals and inject sodium fluorescein intraperitoneally.

Capture retinal images using a retinal microscope (e.g., Micron IV).[2]

Quantify the ratio of interstitial to vascular fluorescence using ImageJ to estimate

permeability.[1][2]

4. Measurement of Retinal Thickness (Optical Coherence Tomography - OCT):

Perform OCT weekly from day 0 to day 28 to measure changes in retinal thickness.[1]

5. Histological Analysis (Optional):

At the end of the study, euthanize the animals and enucleate the eyes.
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Prepare retinal cross-sections and stain with relevant markers (e.g., IB4 for vasculature,

junctional proteins) to assess vascular density and integrity.[1]

6. Data Analysis:

Compare the retinal permeability and thickness between the different groups using

appropriate statistical tests (e.g., ANOVA).

Conclusion
Sphinx31 demonstrates significant potential as a therapeutic agent for diabetic retinopathy. Its

targeted inhibition of SRPK1 and subsequent modulation of VEGF splicing offer a novel

approach to restoring retinal vascular stability. The provided data and protocols serve as a

valuable resource for researchers investigating the therapeutic utility of Sphinx31 in preclinical

models of diabetic retinopathy. Further clinical investigation is warranted to translate these

promising preclinical findings into a viable treatment for patients with DR.
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To cite this document: BenchChem. [Application Notes and Protocols: Sphinx31 in Diabetic
Retinopathy Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610945#sphinx31-application-in-diabetic-retinopathy-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b610945#sphinx31-application-in-diabetic-retinopathy-research
https://www.benchchem.com/product/b610945#sphinx31-application-in-diabetic-retinopathy-research
https://www.benchchem.com/product/b610945#sphinx31-application-in-diabetic-retinopathy-research
https://www.benchchem.com/product/b610945#sphinx31-application-in-diabetic-retinopathy-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610945?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

